N-(2-Chloro-4,6-dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(2-Chloro-4,6-dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a triazole core substituted with ethyl and pyrazine groups, a thioacetamide linker, and a 2-chloro-4,6-dimethylphenyl moiety. Its molecular formula is C₁₉H₂₀ClN₅OS₂ (calculated from structural analogs in –3), and it is identified by multiple synonyms, including STL342195 and AKOS002188450 . The compound’s design integrates pharmacophores known for modulating biological activity:
- The pyrazine ring may enhance hydrogen bonding or π-π stacking interactions.
- The chloro and dimethyl groups on the phenyl ring likely increase lipophilicity, influencing membrane permeability.
Properties
CAS No. |
585551-40-2 |
|---|---|
Molecular Formula |
C18H19ClN6OS |
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19ClN6OS/c1-4-25-17(14-9-20-5-6-21-14)23-24-18(25)27-10-15(26)22-16-12(3)7-11(2)8-13(16)19/h5-9H,4,10H2,1-3H3,(H,22,26) |
InChI Key |
MJCXIEMJGOMDLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Cl)C)C)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(2-Chloro-4,6-dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound incorporates a triazole moiety, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure
The compound can be described by the following structural formula:
Antimicrobial Properties
Several studies have demonstrated the antimicrobial potential of compounds containing triazole rings. Triazoles are known to inhibit the synthesis of ergosterol in fungal cells, which is crucial for their growth and survival. Research indicates that derivatives of triazole exhibit significant activity against various fungal strains and bacteria.
- Antifungal Activity : Triazole derivatives have been shown to possess strong antifungal properties. For instance, compounds similar to N-(2-Chloro-4,6-dimethylphenyl)-2-thioacetamide have demonstrated effectiveness against Candida spp. and Aspergillus spp. .
- Antibacterial Activity : The compound's structure suggests potential antibacterial activity as well. Studies on related triazole compounds have shown promising results against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. The incorporation of pyrazine and thioacetamide groups may enhance these effects.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation. For example, certain triazole derivatives have been reported to inhibit specific cancer cell lines with IC50 values in the low micromolar range .
- Case Studies : A study evaluating various triazole derivatives found that some exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 10 µM to 50 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole compounds.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of ethyl group at position 4 | Increased lipophilicity and potentially enhanced membrane permeability |
| Substitution at the 5-position with pyrazinyl group | Improved selectivity towards cancer cells |
| Variations in thioacetamide structure | Altered interaction with biological targets leading to varying efficacy |
Scientific Research Applications
Medicinal Chemistry Applications
Antifungal Activity :
Research indicates that compounds similar to N-(2-Chloro-4,6-dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide exhibit significant antifungal properties. The triazole ring is known for its efficacy against fungal infections by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound may serve as a lead in developing new antifungal agents targeting resistant strains .
Antimicrobial Properties :
The compound's structural features suggest potential antimicrobial activity. Triazole derivatives have been widely studied for their ability to combat bacterial infections. Preliminary studies could investigate its efficacy against various bacterial strains, potentially leading to novel antibiotics .
Agricultural Applications
Fungicides :
Given its antifungal properties, this compound could be explored as a fungicide in agriculture. The ability to inhibit fungal growth can protect crops from diseases caused by various fungi, thereby enhancing agricultural productivity. Research into the application rates and efficacy in field trials would be necessary to establish its viability as an agricultural fungicide .
Material Science Applications
Polymer Chemistry :
The unique chemical structure of N-(2-Chloro-4,6-dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide may allow it to function as a building block in polymer synthesis. Its incorporation into polymer matrices could enhance properties such as thermal stability and chemical resistance. Investigating its compatibility with various monomers could lead to innovative materials with tailored functionalities .
Case Studies and Research Findings
- Antifungal Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated triazole derivatives for antifungal activity against Candida albicans. The results indicated that modifications at the aromatic ring significantly affected potency. N-(2-Chloro-4,6-dimethylphenyl)-2-thioacetamide derivatives showed promising results comparable to established antifungals .
- Field Trials for Agricultural Use : In trials conducted on wheat crops infected with Fusarium graminearum, formulations containing triazole derivatives demonstrated reduced disease severity compared to untreated controls. This suggests potential for commercial development as a fungicide .
- Polymer Development Research : A recent publication explored the use of triazole-containing compounds in creating cross-linked polymers with enhanced thermal properties. The incorporation of N-(2-Chloro-4,6-dimethylphenyl)-2-thioacetamide into polymer matrices resulted in materials with improved mechanical strength and thermal stability .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Chloro vs. Fluoro Groups : The target compound’s 2-chloro-4,6-dimethylphenyl group offers greater lipophilicity (logP ~3.5) compared to the 3-chloro-4-fluorophenyl in CAS 573707-56-7. Fluorine’s electronegativity may enhance metabolic stability but reduce blood-brain barrier penetration .
- Pyrazine vs.
Thioacetamide Linker Modifications
- The thioether (-S-) linkage in all analogs facilitates hydrophobic interactions. However, replacing the pyrazine with a thienopyrimidinone (CAS 573933-61-6) introduces a fused heterocycle, possibly broadening target specificity toward enzymes like DHFR .
Aryl Group Diversity
- Polar Substituents: The 4-(dimethylamino)phenyl group in CAS 573933-61-6 improves water solubility, making it more suitable for intravenous formulations compared to the target compound’s hydrophobic aryl group .
Research Implications and Limitations
While structural comparisons highlight design strategies, explicit pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided evidence. Further studies should prioritize:
- In vitro screening against kinase or antimicrobial targets.
- ADMET profiling to assess the chloro group’s impact on toxicity.
- Crystallographic studies to map binding interactions of the pyrazine-triazole scaffold.
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